Benzyl 2-benzyloxy-5-formylbenzoate
Description
Benzyl 2-benzyloxy-5-formylbenzoate is a multifunctional aromatic ester characterized by a benzyl ester group, a benzyloxy substituent at the 2-position, and a formyl group at the 5-position of the benzoate backbone. This compound is structurally tailored for applications in organic synthesis, particularly as an intermediate in pharmaceuticals and specialty chemicals. The benzyl ester moiety enhances solubility in non-polar solvents, while the formyl group offers reactivity for further functionalization, such as nucleophilic additions or condensations .
Properties
IUPAC Name |
benzyl 5-formyl-2-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-14-19-11-12-21(25-15-17-7-3-1-4-8-17)20(13-19)22(24)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJAGRYUKAWYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439424 | |
| Record name | Benzyl 2-(benzyloxy)-5-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150258-60-9 | |
| Record name | Benzyl 2-(benzyloxy)-5-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Procedure
In Example 1 of patent WO2002022612A1, benzyl 2-hydroxy-5-formylbenzoate is reacted with benzyl bromide in the presence of potassium carbonate () in -dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for two weeks, after which the product is isolated via standard workup:
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Benzylation :
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Workup :
The crude product is purified by extraction with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. Evaporation under reduced pressure yields the target compound as a crystalline solid.
Mechanistic Insights
The reaction proceeds via an mechanism, where deprotonates the phenolic hydroxyl group, generating a phenoxide ion. This nucleophile attacks the electrophilic benzyl bromide, displacing bromide and forming the benzyl ether. The extended reaction time is attributed to steric hindrance from the pre-existing benzyl ester and the mild reaction conditions.
Alternative Approaches and Comparative Analysis
While the primary method dominates literature, alternative routes have been explored for related intermediates, offering insights into potential optimizations.
Bromination-Based Pathways
Patent WO2012032546A2 describes the synthesis of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a structurally analogous compound. Key steps include:
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Benzylation of methyl 5-acetyl-2-hydroxybenzoate with benzyl chloride using a base (e.g., NaOH) and phase-transfer catalyst.
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Bromination with brominating agents (e.g., or -bromosuccinimide) in acetic acid.
Though this method targets a bromoacetyl derivative, the benzylation step mirrors the conditions used for this compound, suggesting adaptability for formyl-group retention.
Hydrolysis and Re-Esterification
A method from ChemicalBook (CAS 169209-25-0) details the hydrolysis of this compound to 2-benzyloxy-5-formylbenzoic acid using lithium hydroxide in tetrahydrofuran (THF), methanol, and water. While this reverses esterification, it highlights the compound’s stability under basic conditions and provides a route for derivative synthesis:
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct NMR data for this compound is not explicitly provided in the cited sources, related compounds offer indirect insights:
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2-Benzyloxy-5-formylbenzoic acid (hydrolyzed product):
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Expected signals for the benzyl ester: δ 5.2–5.4 (s, 2H, OCHPh), 7.2–7.4 (m, aromatic protons).
Critical Comparison of Methods
Industrial and Pharmacological Relevance
The compound’s utility in synthesizing salmeterol (a long-acting β-agonist) and antifungal thiazolidines underscores its industrial value . Optimizations such as phase-transfer catalysis (PTC) or microwave-assisted synthesis could reduce reaction times from weeks to hours, though these remain unexplored in the current literature.
Chemical Reactions Analysis
Benzyl 2-benzyloxy-5-formylbenzoate undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis Applications
Benzyl 2-benzyloxy-5-formylbenzoate serves as an important intermediate in synthetic organic chemistry. Its structural features allow it to undergo various chemical transformations, making it valuable for synthesizing other complex molecules.
Recent studies have indicated that this compound exhibits significant biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Anti-inflammatory Properties
The compound has shown potential in modulating inflammatory pathways. Research indicates that it may inhibit specific enzymes involved in inflammatory processes, which could lead to therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound can inhibit certain cancer cell lines. The presence of the benzyloxy and formyl groups enhances its interaction with cellular targets, making it a candidate for further investigation as an anticancer agent.
Study on Anticancer Properties
One study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies .
Inflammation Modulation Study
In another study focusing on inflammation, researchers found that this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its utility as a therapeutic agent for conditions characterized by chronic inflammation .
Mechanism of Action
similar compounds, such as benzothiazoles, have been studied for their antitumor activity. These compounds exert their effects by interacting with specific molecular targets and pathways, such as inhibiting enzymes or binding to DNA. Further research is needed to elucidate the exact mechanism of action of Benzyl 2-benzyloxy-5-formylbenzoate.
Comparison with Similar Compounds
Methyl 5-Formyl-2-Methoxybenzoate (CAS 78515-16-9)
- Structure : Methyl ester with methoxy (2-position) and formyl (5-position) groups.
- Lower molecular weight (C10H10O4 vs. C22H18O4 for the target compound) may affect crystallization behavior.
- Applications : Used as a pharmaceutical intermediate, leveraging the formyl group for further derivatization .
Methyl 2-Chloro-5-Formylbenzoate
Methyl 2-(Benzylamino)-5-(Benzyloxy)Benzoate
- Structure: Methyl ester with benzylamino (2-position) and benzyloxy (5-position) groups.
- Key Differences: The benzylamino group introduces basicity and hydrogen-bonding capacity, unlike the formyl group. Likely exhibits higher polarity due to the amino group, affecting solubility profiles .
Benzyl Benzoate (CAS 120-51-4)
- Structure : Simplest benzyl ester of benzoic acid, lacking substituents.
- Key Differences :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Applications | Reactivity Notes |
|---|---|---|---|---|---|
| Benzyl 2-Benzyloxy-5-Formylbenzoate | Not Provided | C22H18O4 | 2-Benzyloxy, 5-Formyl | Pharmaceutical intermediate, organic synthesis | High (formyl enables nucleophilic reactions) |
| Methyl 5-Formyl-2-Methoxybenzoate | 78515-16-9 | C10H10O4 | 2-Methoxy, 5-Formyl | Drug intermediates | Moderate (methoxy deactivates ring) |
| Methyl 2-Chloro-5-Formylbenzoate | Not Provided | C9H7ClO3 | 2-Chloro, 5-Formyl | Materials science, cross-coupling | High (chloro enhances electrophilicity) |
| Benzyl Benzoate | 120-51-4 | C14H12O2 | None | Solvent, plasticizer, antiparasitic | Low (lacks reactive groups) |
Research Findings and Implications
- Reactivity: The formyl group in this compound distinguishes it from non-carbonyl analogs (e.g., benzyl benzoate), enabling use in Knoevenagel condensations or reductive aminations .
- Safety : While the compound itself lacks direct safety data, its synthesis likely involves benzyl bromide, a hazardous reagent requiring strict exposure controls (NFPA health hazard rating: 2) .
- Industrial Relevance : Benzyl-protected esters are preferred in multi-step syntheses due to their stability under acidic conditions and ease of deprotection .
Biological Activity
Benzyl 2-benzyloxy-5-formylbenzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships, drawing from diverse research findings.
1. Chemical Structure and Synthesis
This compound is characterized by a benzyl group, a benzyloxy moiety, and an aldehyde functional group. The synthesis typically involves the reaction of benzyl alcohol with 2-benzyloxy-5-formylbenzoic acid under acidic conditions, resulting in the formation of the ester linkage.
2.1 Antimicrobial Activity
Research has demonstrated that benzyl derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their antibacterial activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies showed that certain benzoxazolinone derivatives had MIC values indicating effective inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Benzoxazolinone Derivative | 32 | E. coli |
| Benzoxazolinone Derivative | 16 | S. aureus |
2.2 Antifungal Activity
Benzyl derivatives have also shown antifungal properties. For example, thiazolidine derivatives derived from similar structures inhibit protein mannosyl transferase, compromising fungal cell wall integrity and leading to cell death .
3. Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Effects : Variations in the benzyloxy group or the aldehyde functionality can enhance or diminish activity against specific pathogens.
- Lipophilicity : Increased lipophilicity often correlates with improved membrane permeability and bioavailability in target organisms.
4.1 In Vitro Studies
In vitro studies have assessed the efficacy of benzyl derivatives against protozoan parasites such as Plasmodium falciparum. Compounds were evaluated for their ability to inhibit parasite growth, with some showing moderate to high activity .
4.2 Toxicity Assessments
Toxicity evaluations against mammalian cell lines are crucial for determining the safety profile of these compounds. For instance, preliminary studies indicated that certain derivatives exhibited low toxicity towards rat skeletal myoblasts (L6), suggesting a favorable therapeutic index .
5. Conclusion
This compound represents a promising candidate for further development as an antimicrobial and antifungal agent. Ongoing research into its structure-activity relationships will be essential for optimizing its efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Benzyl 2-benzyloxy-5-formylbenzoate with high yield and purity?
- Methodology :
- Catalyst Selection : Use acidic catalysts (e.g., H₂SO₄ combined with ammonium cerium phosphate) to enhance esterification efficiency. Experimental studies show that catalyst loading (0.5–2.0 wt%) significantly impacts conversion rates .
- Reaction Optimization : Employ uniform experimental design to test variables such as reaction time (6–24 hours), molar ratio of reactants (1:1 to 1:3), and temperature (60–100°C). Kinetic modeling (e.g., pseudo-first-order kinetics) can predict optimal conditions .
- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product. Confirm purity via HPLC (>98%) .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Safety Protocols :
- Handling : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of vapors by working in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture or light, as these factors accelerate hydrolysis of the ester group .
- Stability Testing : Monitor degradation via periodic FT-IR analysis; carbonyl peaks (C=O at ~1700 cm⁻¹) should remain consistent .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Analytical Workflow :
- NMR : ¹H NMR (400 MHz, CDCl₃) should show peaks for the benzyloxy group (δ 5.1–5.3 ppm), aldehyde proton (δ 9.8–10.0 ppm), and aromatic protons (δ 7.2–8.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺ expected at m/z 347.12) .
- IR Spectroscopy : Key stretches include C=O (ester: ~1720 cm⁻¹; aldehyde: ~1680 cm⁻¹) and C-O (ester: ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for the esterification of 5-formyl-2-hydroxybenzoic acid with benzyl bromide?
- Experimental Design :
- Variable Screening : Use a Taguchi orthogonal array to test factors like solvent polarity (DMF vs. acetonitrile), base (NaHCO₃ vs. K₂CO₃), and temperature (60–100°C). Response surface methodology (RSM) can model interactions .
- Catalyst Comparison : Enzymatic catalysts (e.g., lipases) offer milder conditions (30–50°C, pH 7–8) but require longer reaction times (24–48 hours) compared to acidic catalysts .
- Table 1 :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | ++ |
| Molar Ratio (Acid:Br) | 1:1.2 | + |
| Catalyst Loading | 1.5 wt% | +++ |
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?
- Approaches :
- Validation Studies : Replicate DFT-calculated reaction pathways (e.g., Fukui indices for electrophilic attack) using kinetic isotope effects (KIE) or Hammett plots .
- Error Analysis : Compare computed activation energies with experimental Arrhenius parameters. Discrepancies >10 kJ/mol may indicate overlooked solvent effects or transition-state geometries .
- Case Study : Computational models predicting aldehyde group reactivity may conflict with observed stability; validate via in-situ FT-IR monitoring of oxidation intermediates .
Q. How do different catalytic systems impact the synthesis efficiency of benzyl ester derivatives?
- Catalyst Performance :
- Acidic Catalysts : H₂SO₄ or heteropolyacids achieve >90% conversion in 6–8 hours but generate acidic waste .
- Enzymatic Catalysts : Immobilized Candida antarctica lipase B (CAL-B) offers eco-friendly synthesis (70% yield, 48 hours) but requires strict control of water activity (<0.1) .
- Hybrid Systems : Acid-enzyme tandem catalysis (e.g., H₂SO₄ followed by CAL-B) balances speed and selectivity .
Q. What advanced computational methods can predict the electronic properties and reaction pathways of this compound?
- Computational Tools :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack .
- MD Simulations : Analyze solvation effects in polar aprotic solvents (e.g., DMF) to understand aggregation behavior .
- Table 2 :
| Property | Calculated Value | Experimental Value |
|---|---|---|
| Ionization Energy (eV) | 8.9 | 8.7 |
| Electron Affinity (eV) | 0.3 | 0.5 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
